molecular formula C13H18N4O2S B6073024 N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6073024
M. Wt: 294.38 g/mol
InChI Key: TUZANVKPVZDRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as SECO-IAA, is a synthetic compound that has been studied for its potential use in scientific research. This compound is a member of the family of thioacetamide derivatives, which are known for their ability to inhibit the activity of certain enzymes and proteins in the body. In

Mechanism of Action

N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide works by binding to the active site of RCE1 and inhibiting its enzymatic activity. This leads to the accumulation of certain proteins in the cell, which can then be studied to understand their role in cellular processes and disease states.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have a specific effect on the processing of certain proteins in the body. By inhibiting the activity of RCE1, N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide can lead to the accumulation of certain proteins in the cell, which can then be studied to understand their role in cellular processes and disease states.

Advantages and Limitations for Lab Experiments

One advantage of N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is its specificity for RCE1. This allows researchers to study the effects of this protein on cellular processes without interfering with other cellular pathways. However, one limitation of N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One direction is to study its effects on other cellular processes and disease states beyond its role in protein processing. Another direction is to develop new compounds based on the structure of N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide that may have improved specificity and reduced toxicity. Finally, researchers may also explore the potential use of N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in therapeutic applications for diseases in which RCE1 plays a role.
In conclusion, N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a synthetic compound that has been studied for its potential use in scientific research. Its specificity for RCE1 makes it a valuable tool compound for studying the effects of this protein on cellular processes and disease states. While there are limitations to its use, there are also several future directions for research that may lead to new discoveries and applications for this compound.

Synthesis Methods

N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide can be synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-N-(sec-butyl)acetamide with potassium thioacetate to form N-(sec-butyl)-2-thioacetamidoacetamide. The second step involves the reaction of this compound with ethyl cyanoacetate in the presence of sodium ethoxide to form N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, or N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide.

Scientific Research Applications

N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been studied for its potential use as a tool compound in scientific research. Specifically, it has been used to inhibit the activity of a protein called RCE1, which is involved in the processing of certain proteins in the body. By inhibiting the activity of RCE1, N-(sec-butyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide can be used to study the effects of this protein on cellular processes and disease states.

properties

IUPAC Name

N-butan-2-yl-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-4-8(3)15-11(18)7-20-13-16-10(5-2)9(6-14)12(19)17-13/h8H,4-5,7H2,1-3H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZANVKPVZDRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NC(C)CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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